1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid

Beschreibung

Structural Identification and Nomenclature

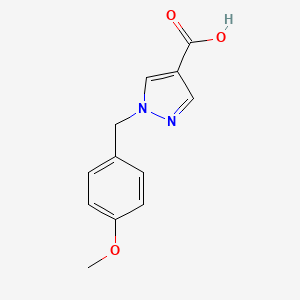

This compound exhibits a well-defined molecular structure characterized by a five-membered pyrazole ring bearing both benzyl and carboxylic acid substituents. According to comprehensive chemical databases, the compound possesses the molecular formula C₁₂H₁₂N₂O₃ with a molecular weight of 232.24 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylic acid, reflecting the precise positional relationships of its functional groups.

The structural representation through Simplified Molecular Input Line Entry System notation is documented as COC1=CC=C(CN2C=C(C=N2)C(O)=O)C=C1, which provides a comprehensive description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C12H12N2O3/c1-17-11-4-2-9(3-5-11)7-14-8-10(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) further confirms the molecular structure and stereochemical properties.

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃ | |

| Molecular Weight | 232.24 g/mol | |

| Chemical Abstracts Service Number | 1105039-93-7 | |

| Purity (Commercial) | 95% | |

| Storage Conditions | 2-8°C |

The compound features a methoxy group (-OCH₃) attached to the para position of the benzyl substituent, which significantly influences both its chemical reactivity and biological activity potential. The carboxylic acid functionality at the 4-position of the pyrazole ring provides opportunities for further chemical modification and coordination chemistry applications. This structural arrangement creates a compound with distinct pharmacological and materials science properties that differentiate it from simpler pyrazole derivatives.

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr first coined the term "pyrazole" to describe this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The foundational synthesis methodology was subsequently advanced by Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis from acetylene and diazomethane.

The evolution from simple pyrazole structures to complex substituted derivatives like this compound represents decades of methodological advancement in heterocyclic chemistry. Early work focused on establishing fundamental synthetic routes to pyrazole-4-carboxylic acids, with significant contributions from researchers who developed Sandmeyer-type reactions for introducing cyano groups that could subsequently be hydrolyzed to carboxylic acid functionality. These methodological developments were crucial for accessing the structural complexity seen in contemporary pyrazole derivatives.

The specific synthetic approaches to 1-substituted pyrazole-4-carboxylic acids gained prominence through the work described in foundational literature, where researchers demonstrated that pyrazole-4-diazonium chloride could be converted to the corresponding nitrile through Sandmeyer-type reactions, followed by hydrolysis to yield the carboxylic acid. This synthetic strategy became instrumental in accessing complex pyrazole derivatives with pharmaceutical and materials science applications.

The historical progression from simple pyrazole compounds to sophisticated derivatives reflects the increasing recognition of pyrazole-containing molecules in medicinal chemistry. Natural pyrazole compounds, exemplified by 1-pyrazolyl-alanine isolated from watermelon seeds in 1959, provided early evidence of the biological relevance of this heterocyclic system. This discovery catalyzed extensive research into synthetic pyrazole derivatives, ultimately leading to the development of commercially important pharmaceutical agents and the recognition of pyrazole carboxylic acids as valuable synthetic intermediates.

Significance in Medicinal Chemistry and Materials Science

This compound occupies a significant position in contemporary medicinal chemistry due to the well-established pharmacological properties of pyrazole-containing compounds. Pyrazole derivatives have demonstrated extensive biological activities including anti-inflammatory, analgesic, anticancer, antimicrobial, and enzyme inhibitory properties. The specific structural features of this compound, particularly the combination of methoxybenzyl substitution and carboxylic acid functionality, provide multiple opportunities for pharmacological optimization and drug development applications.

Research in medicinal chemistry has established that pyrazole carboxylic acids serve as important intermediates in the synthesis of nitrogen-containing biologically active compounds, pharmaceuticals, and agrochemicals. The methoxy group present in the benzyl substituent of this compound is particularly significant, as methoxy substitution patterns are frequently associated with enhanced biological activity in pharmaceutical compounds. The carboxylic acid group provides both hydrogen bonding capability and the potential for prodrug strategies through ester formation.

In materials science applications, pyrazole carboxylic acids have gained recognition for their ability to coordinate with metals through both nitrogen and oxygen atoms. This coordination capability makes this compound potentially valuable for the construction of metal-organic frameworks and coordination polymers. Research has demonstrated that pyrazole carboxylic acids play crucial roles in modern coordination chemistry due to their stability, accessibility, and versatile coordination modes.

The compound's significance extends to the development of functional materials with magnetic, sorption, and luminescent properties. Studies have shown that metal complexes incorporating pyrazole carboxylic acid ligands can exhibit antiferromagnetic properties and serve as building blocks for three-dimensional supramolecular frameworks. The specific structural features of this compound, including the extended aromatic system and multiple coordination sites, enhance its potential utility in materials science applications.

Contemporary research continues to explore the synthetic utility of this compound in preparing more complex heterocyclic systems and its potential applications in developing novel therapeutic agents. The combination of established synthetic accessibility and diverse functional group reactivity positions this compound as a valuable compound for ongoing research in both medicinal chemistry and materials science domains.

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-11-4-2-9(3-5-11)7-14-8-10(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWJJDKQQMMJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105039-93-7 | |

| Record name | 1-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Biologische Aktivität

1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring, which is known for its diverse biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives. Specifically, this compound has shown promising results against various cancer cell lines.

- Mechanism of Action : It is believed that the compound inhibits key signaling pathways involved in cell proliferation and survival. For instance, it may target the Aurora-A kinase pathway, which is crucial in regulating cell division and has been implicated in multiple cancers.

- Efficacy : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective growth inhibition. For example, certain derivatives showed IC50 values as low as 0.01 µM against MCF7 cells, highlighting their potency in inhibiting tumor growth .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds similar to this compound have been shown to reduce inflammation through the inhibition of inflammatory mediators.

- Research Findings : Studies indicate that this compound can significantly reduce edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives in clinical settings:

-

Case Study on Cancer Treatment :

A study involving a series of pyrazole compounds demonstrated their effectiveness in treating lung and colorectal cancers. The derivatives exhibited potent antiproliferative activity, leading to reduced tumor size in animal models . -

Inflammation Model :

In a carrageenan-induced edema model, derivatives of this compound were tested for their ability to inhibit swelling. Results showed a significant reduction in inflammation markers, suggesting potential for therapeutic use in chronic inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its role as a modulator of various biological pathways. Notably, it has been studied as a potential inhibitor of the enzyme pyruvate kinase M2 (PKM2), which plays a critical role in cancer metabolism. The modulation of PKM2 can influence tumor growth and proliferation, making this compound a candidate for cancer therapeutics .

Case Study: Pyruvate Kinase Modulation

- Objective: To evaluate the efficacy of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid as a PKM2 modulator.

- Methodology: In vitro assays were conducted to measure PKM2 activity in cancer cell lines.

- Results: The compound demonstrated significant inhibition of PKM2 activity, leading to reduced cell proliferation in treated cell lines.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory effects. Studies have shown that this compound may inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

- Objective: To assess the anti-inflammatory effects of the compound.

- Methodology: Animal models were used to evaluate cytokine levels following treatment with the compound.

- Results: A notable decrease in TNF-alpha and IL-6 levels was observed, indicating anti-inflammatory activity.

Material Science

Beyond biological applications, this compound has potential uses in material science, particularly in the development of novel polymers and coatings. Its unique chemical structure can be utilized to create materials with specific properties, such as increased thermal stability and mechanical strength.

Case Study: Polymer Development

- Objective: To explore the incorporation of this compound into polymer matrices.

- Methodology: Synthesis of copolymers featuring the compound was performed, followed by characterization through spectroscopy and thermal analysis.

- Results: The resulting polymers exhibited enhanced mechanical properties compared to traditional materials.

Data Table: Summary of Applications

| Application Area | Mechanism/Effect | Key Findings |

|---|---|---|

| Medicinal Chemistry | PKM2 inhibition | Reduced cancer cell proliferation |

| Anti-inflammatory | Cytokine inhibition | Decreased TNF-alpha and IL-6 levels |

| Material Science | Polymer enhancement | Improved thermal stability and mechanical strength |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Halogen-Substituted Analogs

- 1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 877977-33-8): Features a chlorine atom at the ortho position of the benzyl group.

- 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid (CAS: 1153373-21-7): Substitution with bromine further elevates molecular weight (281.11 g/mol vs. 236.22 g/mol for the methoxy compound) and may influence halogen bonding in target interactions .

Methoxy vs. Methyl Substituents

Functional Group Modifications

Ester Derivatives

- Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS: 1199590-80-1): The ethyl ester derivative serves as a prodrug, masking the carboxylic acid’s polarity. This modification enhances oral bioavailability by improving intestinal absorption .

- 1-(4-Chloromethyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester : Incorporates a reactive chloromethyl group, enabling further functionalization (e.g., nucleophilic substitution) for drug conjugate synthesis .

Heterocyclic Extensions

- 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid: The quinoline moiety introduces planar aromaticity, enhancing intercalation with DNA or enzymes, relevant in antimalarial research .

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde : Replaces the carboxylic acid with a carbaldehyde group, shifting reactivity toward nucleophilic addition. Such derivatives exhibit antioxidant and anti-inflammatory activities (e.g., IC50 = 12 µM for COX-2 inhibition) .

Data Table: Key Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | ClogP | Key Functional Groups | Bioactivity Highlights |

|---|---|---|---|---|

| 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid | 236.22 | 2.2 | Methoxybenzyl, carboxylic acid | Metabolic tracer (14C labeling) |

| 1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid | 236.65 | 2.8 | Chlorobenzyl, carboxylic acid | N/A (structural analog) |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | 126.11 | 0.5 | Methyl, carboxylic acid | Intermediate for heterocycles |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 292.31 | 3.1 | Benzoyl, carbaldehyde | Antioxidant (IC50 = 18 µM DPPH) |

Vorbereitungsmethoden

Core Formation

Pyrazole Ring Formation : The core pyrazole ring can be formed by reacting hydrazines with appropriate aldehydes or ketones. For instance, methylhydrazine can be used to form a pyrazole ring from a suitable enone precursor.

Functionalization : Introduce the 4-methoxybenzyl group via nucleophilic substitution or alkylation reactions. This step requires careful selection of conditions to ensure high yields and purity.

Hydrolysis

- Ester Hydrolysis : If the synthesis involves an ester intermediate, hydrolysis under acidic or basic conditions can convert it to the carboxylic acid form. This step is crucial for obtaining the final product.

Characterization Techniques

Characterization of this compound involves several analytical methods:

- IR Spectroscopy : Confirms the presence of carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H stretches.

- ¹H-NMR : Identifies substituents, such as methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–8.0 ppm.

- Mass Spectrometry : Verifies the molecular weight (e.g., [M+H]+ peak).

- Elemental Analysis : Ensures purity (>95%).

Research Findings

Recent studies on pyrazole derivatives highlight the importance of regiocontrolled synthesis to achieve specific isomers with desired properties. For example, using trichloromethyl enones as starting materials allows for the preparation of carboxyalkyl-substituted pyrazoles with high regioselectivity.

Data Tables

| Technique | Expected Results | Purpose |

|---|---|---|

| IR Spectroscopy | Carbonyl stretch (~1700 cm⁻¹), aromatic C-H stretches | Confirm carboxylic acid and aromatic groups |

| ¹H-NMR | Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm) | Identify substituents |

| Mass Spectrometry | Molecular weight verification (e.g., [M+H]+ peak) | Confirm molecular structure |

| Elemental Analysis | Purity (>95%) | Ensure compound purity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be controlled to minimize by-products?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by hydrolysis to yield the carboxylic acid derivative. Key parameters include temperature control (e.g., maintaining 60–80°C during cyclization), solvent selection (e.g., ethanol or THF), and stoichiometric ratios to suppress side reactions like over-alkylation. Continuous flow reactors can enhance scalability and yield .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the methoxybenzyl and pyrazole ring positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC or LC-MS assesses purity (>95%). Infrared (IR) spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What are the common chemical reactions and intermediates involved in modifying the pyrazole ring of this compound?

- Methodological Answer : The pyrazole ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 3- or 5-positions. The carboxylic acid group can be esterified, reduced to alcohols, or coupled with amines via carbodiimide-mediated reactions. Key intermediates include ethyl esters (e.g., ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate) and amide derivatives .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁴C) be utilized in studying the metabolic pathways of this compound?

- Methodological Answer : Radiolabeling the carboxyl group with ¹⁴C enables tracking in metabolic studies. Ethanol-based solutions of [carboxyl-¹⁴C]-labeled compound (50–60 mCi/mmol) are used in autoradiography or liquid scintillation counting to map distribution in in vivo models. Proper handling (e.g., shielding, waste disposal) is critical due to radioactivity .

Q. How do substituents on the benzyl group influence the biological activity and chemical reactivity of pyrazole-4-carboxylic acid derivatives?

- Methodological Answer : Substituents like halogens (Cl, F) or electron-donating groups (e.g., methoxy) on the benzyl ring alter electronic effects and steric bulk. For example, bromine enhances halogen bonding in target interactions, while methoxy improves solubility. Comparative studies with analogs (e.g., 1-(4-chlorobenzyl) derivatives) show varying antimicrobial or enzyme inhibition profiles .

Q. What strategies can resolve contradictions in reported biological activities of structural analogs with different substituents?

- Methodological Answer : Systematic SAR studies using isosteric replacements (e.g., replacing methoxy with ethoxy) and computational docking (e.g., molecular dynamics simulations) clarify substituent effects. For example, methyl vs. trifluoromethyl groups at the pyrazole 5-position may yield conflicting data due to differences in metabolic stability or target affinity .

Q. How does the presence of a methoxybenzyl group affect the compound's interaction with biological targets compared to other benzyl derivatives?

- Methodological Answer : The methoxy group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., cyclooxygenase-2). Compared to chloro or fluoro analogs, it reduces electrophilicity, potentially lowering off-target reactivity. Competitive binding assays with purified proteins (e.g., ELISA or SPR) quantify affinity differences .

Q. What are the key considerations in designing analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer : Prioritize substituents that balance lipophilicity (logP) and hydrogen-bonding capacity. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.